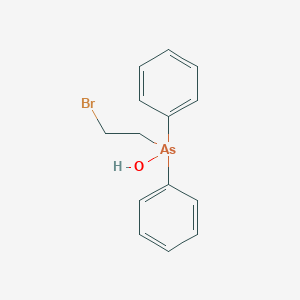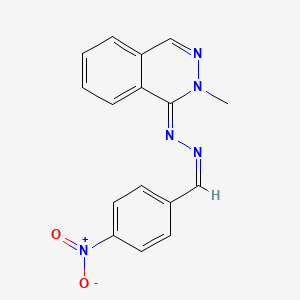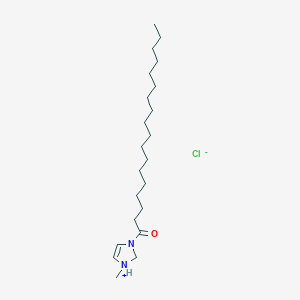
(Methylsulfanyl)acetic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Methylsulfanyl)acetic anhydride is an organic compound characterized by the presence of a methylsulfanyl group attached to an acetic anhydride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (Methylsulfanyl)acetic anhydride can be synthesized through the reaction of (methylsulfanyl)acetic acid with dicyclohexylcarbodiimide in dry ether under nitrogen atmosphere . This method ensures the formation of the anhydride without the need for further purification.
Industrial Production Methods: . This method is scalable and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: (Methylsulfanyl)acetic anhydride undergoes several types of reactions, including:
Nucleophilic Acyl Substitution: Reacts with water to form (methylsulfanyl)acetic acid, with alcohols to form esters, and with amines to form amides.
Oxidation and Reduction: Can be reduced to primary alcohols using lithium aluminum hydride.
Common Reagents and Conditions:
Water: Hydrolysis to form (methylsulfanyl)acetic acid.
Alcohols: Formation of esters under acidic or basic conditions.
Amines: Formation of amides, often using a base to neutralize the by-product acid.
Major Products:
(Methylsulfanyl)acetic acid: Formed through hydrolysis.
Esters and Amides: Formed through reactions with alcohols and amines, respectively.
Wissenschaftliche Forschungsanwendungen
(Methylsulfanyl)acetic anhydride has several applications in scientific research:
Organic Synthesis: Used as a reagent for the synthesis of various organic compounds, including esters and amides.
Biological Studies:
Industrial Chemistry: Utilized in the production of specialty chemicals and intermediates for further chemical transformations.
Wirkmechanismus
The mechanism of action of (methylsulfanyl)acetic anhydride involves nucleophilic acyl substitution reactions. The compound’s electrophilic carbonyl carbon is attacked by nucleophiles such as water, alcohols, or amines, leading to the formation of corresponding acids, esters, or amides . This reactivity is driven by the electron-withdrawing nature of the carbonyl groups, which makes the carbonyl carbon highly susceptible to nucleophilic attack.
Vergleich Mit ähnlichen Verbindungen
Acetic Anhydride: Similar in structure but lacks the methylsulfanyl group.
Methanesulfonic Anhydride: Contains a sulfonic acid group instead of a carboxylic acid group.
Uniqueness: (Methylsulfanyl)acetic anhydride is unique due to the presence of the methylsulfanyl group, which imparts distinct reactivity and properties compared to other anhydrides. This functional group can participate in additional chemical transformations, making the compound versatile for various synthetic applications .
Eigenschaften
CAS-Nummer |
63521-90-4 |
|---|---|
Molekularformel |
C6H10O3S2 |
Molekulargewicht |
194.3 g/mol |
IUPAC-Name |
(2-methylsulfanylacetyl) 2-methylsulfanylacetate |
InChI |
InChI=1S/C6H10O3S2/c1-10-3-5(7)9-6(8)4-11-2/h3-4H2,1-2H3 |
InChI-Schlüssel |
KSLOWBCNYMHGGH-UHFFFAOYSA-N |
Kanonische SMILES |
CSCC(=O)OC(=O)CSC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14501536.png)
![1-Phenyl-1,2-dihydrospiro[naphtho[2,1-B]pyran-3,9'-xanthene]](/img/structure/B14501537.png)

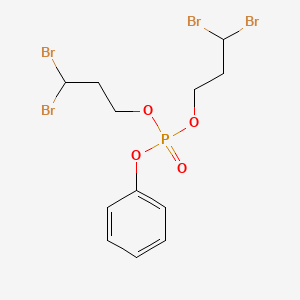

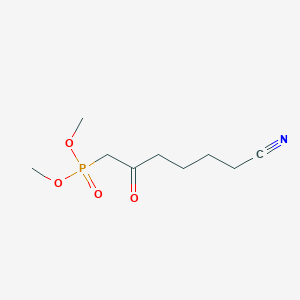


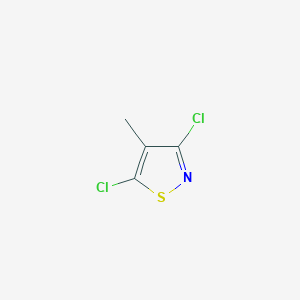
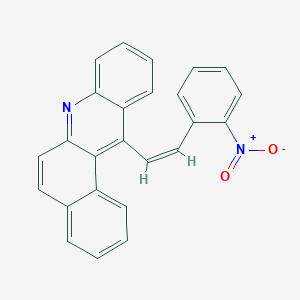
![4-[1-Chloro-2-(5-nitrofuran-2-yl)ethenyl]-5-nitro-1,3-thiazol-2-amine](/img/structure/B14501611.png)
